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Compound of Interest

Compound Name: Cyclohexane-PEG1-Br

Cat. No.: B2559838

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of
Cyclohexane-PEG1-Br, a monofunctional PEG linker utilized in the synthesis of Proteolysis
Targeting Chimeras (PROTACS). This document is intended for researchers, scientists, and
drug development professionals, offering detailed information on its chemical structure,
properties, and a representative experimental protocol for its application in PROTAC synthesis.

Chemical Properties and Identification

Cyclohexane-PEG1-Br, chemically known as (2-bromoethoxy)cyclohexane, is a valuable
building block in the construction of PROTACSs. Its structure incorporates a cyclohexyl group, a
single polyethylene glycol (PEG) unit, and a terminal bromide. This combination of a lipophilic
cyclohexyl moiety and a hydrophilic PEG spacer can influence the physicochemical properties
of the resulting PROTAC, such as solubility and cell permeability. The terminal bromine atom
serves as a reactive handle for conjugation to a ligand for either the target protein or an E3
ubiquitin ligase.

Table 1: Chemical Identification of Cyclohexane-PEG1-Br
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Identifier Value

Chemical Name (2-bromoethoxy)cyclohexane

Synonyms Cyclohexane-PEG1-Br

CAS Number 131665-94-6

Molecular Formula CsH1sBroO

Molecular Weight 207.11 g/mol

Chemical Structure alt text

SMILES BrCCOC1CCCCC1

inChi InChl=1S/C8H15BrO/c9-6-7-10-8-4-2-1-3-5-
8/h8H,1-7H2

InChlKey RIEJARKPVINFOD-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Cyclohexane-PEG1-Br

Property Value Source
Appearance Solid Powder

Solubility Soluble in DMSO

Purity >98%

Dry, dark, and at -20°C for

Storage
long-term storage

Spectroscopic Data (Representative)

While specific, experimentally-derived spectra for Cyclohexane-PEG1-Br are not readily
available in the public domain, the following tables provide predicted and representative
spectroscopic data based on the analysis of its chemical structure and comparison to similar
compounds like (2-Bromoethyl)cyclohexane.
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Table 3: Predicted *H NMR Spectral Data (CDCIs, 400 MHz)

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

3.80-3.75 t 2H -O-CH2-CH2-Br

3.45 - 3.40 t 2H -O-CH2-CH2-Br

3.35-3.25 m 1H -O-CH-(cyclohexyl)

1.95-1.85 m 2H Cyclohexyl-H (axial)
Cyclohexyl-H

1.75-1.65 m 2H .
(equatorial)

1.55-1.45 m 1H Cyclohexyl-H

1.35-1.15 m 5H Cyclohexyl-H

Table 4: Predicted 3C NMR Spectral Data (CDClsz, 100 MHz)

Chemical Shift (ppm)

Assignment

78.5 -O-CH-(cyclohexyl)
70.0 -O-CH2-CH2-Br
32.0 -O-CH2-CH2-Br
315 Cyclohexyl-C
25.5 Cyclohexyl-C
24.0 Cyclohexyl-C
Table 5: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

2930, 2855 Strong C-H stretch (cyclohexyl)
1450 Medium C-H bend (cyclohexyl)
1100 Strong C-O stretch (ether)

650 Medium C-Br stretch

Table 6: Predicted Mass Spectrometry Data

miz lon

207/209 [M]* (isotopic pattern for Br)
127 M- Br]*

83 [CeHu1]*

55 [CaH7]*

Experimental Protocols

Representative Synthesis of (2-

bromoethoxy)cyclohexane

This protocol is a representative method and may require optimization.

Materials:

Cyclohexanol

2-Bromoethanol

Anhydrous sodium sulfate

Dichloromethane (DCM)

Strong acid catalyst (e.qg., sulfuric acid)
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e Saturated sodium bicarbonate solution
e Brine
Procedure:

e To a solution of cyclohexanol (1.0 eq) in dichloromethane (DCM), add a catalytic amount of a
strong acid (e.qg., sulfuric acid).

e Add 2-bromoethanol (1.2 eq) dropwise to the solution at 0 °C.
» Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
e Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate
solution.

o Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
» Remove the solvent under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to yield (2-
bromoethoxy)cyclohexane.
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Synthesis of (2-bromoethoxy)cyclohexane
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Caption: A representative workflow for the synthesis of (2-bromoethoxy)cyclohexane.

Representative Protocol for PROTAC Synthesis using
Cyclohexane-PEG1-Br
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This protocol describes a representative two-step synthesis of a PROTAC, where
Cyclohexane-PEG1-Br is used to link a hypothetical protein of interest (POI) ligand (containing
a nucleophilic group, e.g., a phenol) and an E3 ligase ligand (e.g., containing a carboxylic
acid).

Step 1: Conjugation of Cyclohexane-PEG1-Br to the POI Ligand

Materials:

e POI-nucleophile (e.g., POI-OH)

e Cyclohexane-PEG1-Br

o Potassium carbonate (K2COs)

e Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

e Dissolve the POI-nucleophile (1.0 eq) in anhydrous DMF.

e Add potassium carbonate (2.0 eq) to the solution.

e Add Cyclohexane-PEG1-Br (1.2 eq) to the reaction mixture.

« Stir the reaction at 60 °C for 12 hours under a nitrogen atmosphere.

¢ Monitor the reaction by LC-MS.

o Upon completion, cool the reaction mixture to room temperature and dilute with water.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography to yield the POI-linker intermediate
(POI-O-PEG1-Cyclohexane).
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Step 2: Coupling of the POI-Linker Intermediate to the E3 Ligase Ligand
Materials:

e POIl-linker intermediate (from Step 1)

e E3-ligase-COOH

e HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

o DIPEA (N,N-Diisopropylethylamine)
e Anhydrous DMF
Procedure:

e The terminal bromine of the POI-linker intermediate must first be converted to an amine. This
can be achieved through a variety of methods, such as reaction with sodium azide followed
by reduction. For the purpose of this representative protocol, we will assume a POl-linker-
NH: is available.

¢ Dissolve the E3-ligase-COOH (1.0 eq) in anhydrous DMF.

e Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room
temperature.

e Add a solution of the POI-linker-NHz (1.1 eq) in anhydrous DMF to the activated E3 ligase
ligand solution.

 Stir the reaction at room temperature for 4-6 hours.
» Monitor the reaction progress by LC-MS.

e Upon completion, purify the final PROTAC by preparative HPLC.
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Representative PROTAC Synthesis Workflow
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Caption: A two-step workflow for the synthesis of a PROTAC using Cyclohexane-PEG1-Br.
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Conclusion

Cyclohexane-PEG1-Br is a versatile linker for the synthesis of PROTACSs, offering a balance
of lipophilicity and hydrophilicity. The terminal bromide allows for straightforward conjugation to
various functional groups on protein ligands. The provided representative protocols and
predicted spectroscopic data serve as a valuable resource for researchers in the field of
targeted protein degradation, facilitating the design and synthesis of novel PROTAC molecules.
It is important to note that the provided experimental protocols are representative and may
require optimization for specific substrates and reaction scales.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of Cyclohexane-PEG1-Br]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2559838#cyclohexane-pegl-br-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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